molecular formula C7H6F3NOS B062977 4,5-Dimethyl-2-trifluoroacetylthiazole CAS No. 174824-74-9

4,5-Dimethyl-2-trifluoroacetylthiazole

Cat. No. B062977
CAS RN: 174824-74-9
M. Wt: 209.19 g/mol
InChI Key: WHQBIXOBRIVCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-trifluoroacetylthiazole (DTT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied for its potential applications in various fields such as chemistry, biology, and medicine. In

Mechanism of Action

4,5-Dimethyl-2-trifluoroacetylthiazole works by reducing disulfide bonds in proteins, which leads to the unfolding of the protein. This unfolding can result in the loss of protein function or the exposure of new binding sites. 4,5-Dimethyl-2-trifluoroacetylthiazole can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
4,5-Dimethyl-2-trifluoroacetylthiazole has been shown to have various biochemical and physiological effects. It can cause protein denaturation and unfolding, which can lead to the loss of protein function. It can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, 4,5-Dimethyl-2-trifluoroacetylthiazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4,5-Dimethyl-2-trifluoroacetylthiazole has several advantages for lab experiments. It is a relatively inexpensive reagent that is readily available. It is also easy to use and has a wide range of applications. However, 4,5-Dimethyl-2-trifluoroacetylthiazole has some limitations. It can be toxic to cells at high concentrations, and it can also interfere with certain assays.

Future Directions

There are several future directions for the study of 4,5-Dimethyl-2-trifluoroacetylthiazole. One area of research is the development of new synthesis methods for 4,5-Dimethyl-2-trifluoroacetylthiazole. Another area of research is the study of the mechanism of action of 4,5-Dimethyl-2-trifluoroacetylthiazole in more detail. Further research is also needed to determine the optimal concentration of 4,5-Dimethyl-2-trifluoroacetylthiazole for various applications. In addition, the potential use of 4,5-Dimethyl-2-trifluoroacetylthiazole as an antioxidant and anti-inflammatory agent in medicine should be further explored.
Conclusion:
In conclusion, 4,5-Dimethyl-2-trifluoroacetylthiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has a wide range of applications in various fields such as chemistry, biology, and medicine. 4,5-Dimethyl-2-trifluoroacetylthiazole works by reducing disulfide bonds in proteins, which leads to the unfolding of the protein. It can also act as an antioxidant and anti-inflammatory agent. 4,5-Dimethyl-2-trifluoroacetylthiazole has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 4,5-Dimethyl-2-trifluoroacetylthiazole, including the development of new synthesis methods and the exploration of its potential use in medicine.

Synthesis Methods

4,5-Dimethyl-2-trifluoroacetylthiazole can be synthesized through various methods such as the reaction of 2-amino-4,5-dimethylthiazole with trifluoroacetic anhydride in the presence of a base. Another method involves the reaction of 4,5-dimethyl-2-thiazolamine with trifluoroacetic anhydride. These methods result in the formation of 4,5-Dimethyl-2-trifluoroacetylthiazole, which is a yellowish liquid with a distinctive odor.

Scientific Research Applications

4,5-Dimethyl-2-trifluoroacetylthiazole has been extensively studied for its potential applications in various fields. In chemistry, it has been used as a reagent for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry. In biology, 4,5-Dimethyl-2-trifluoroacetylthiazole has been used as a reducing agent to break disulfide bonds in proteins. It has also been used in the synthesis of peptides and proteins. In medicine, 4,5-Dimethyl-2-trifluoroacetylthiazole has been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

CAS RN

174824-74-9

Product Name

4,5-Dimethyl-2-trifluoroacetylthiazole

Molecular Formula

C7H6F3NOS

Molecular Weight

209.19 g/mol

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H6F3NOS/c1-3-4(2)13-6(11-3)5(12)7(8,9)10/h1-2H3

InChI Key

WHQBIXOBRIVCMJ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C(=O)C(F)(F)F)C

Canonical SMILES

CC1=C(SC(=N1)C(=O)C(F)(F)F)C

synonyms

Ethanone, 1-(4,5-dimethyl-2-thiazolyl)-2,2,2-trifluoro- (9CI)

Origin of Product

United States

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